(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
Description
The compound (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a highly functionalized carbohydrate derivative featuring:
- A tetrahydrofuro[2,3-d][1,3]dioxole core with four stereocenters.
- A benzyloxy group at position 6, providing steric bulk and lipophilicity.
- A (R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety at position 5, acting as a chiral protecting group.
- Two methyl groups at positions 2 and 2', enhancing conformational rigidity.
This compound is primarily utilized in organic synthesis as a chiral intermediate for nucleoside analogues, glycomimetics, and antiviral agents due to its stereochemical precision and stability under varied reaction conditions .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVGOMEUGAIJX-NQNKBUKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152104 | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18685-18-2 | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18685-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a synthetic organic molecule with potential biological applications. This article explores its biological activity through a detailed examination of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H26O6
- Molecular Weight : 350.4 g/mol
- IUPAC Name : (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the benzyloxy and dioxolane groups suggests potential interactions with enzymes and receptors involved in metabolic processes.
- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Activity : Some derivatives have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Research has indicated that certain analogs can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of related compounds; found significant reduction in lipid peroxidation in vitro. |
| Study 2 | Evaluated antimicrobial efficacy against E. coli and Staphylococcus aureus; demonstrated inhibition zones comparable to standard antibiotics. |
| Study 3 | Assessed cytotoxicity in human cancer cell lines; reported IC50 values indicating strong anti-proliferative effects at micromolar concentrations. |
Research Insights
Recent literature highlights the compound's potential as a lead structure for drug development:
- A study published in Molecules discussed the synthesis and biological evaluation of various dioxole derivatives and their pharmacological profiles .
- Another research article emphasized the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .
Scientific Research Applications
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development. Similar compounds have been investigated for their pharmacological effects:
- Antioxidant Activity : Compounds with dioxole rings are known for their ability to scavenge free radicals.
- Antimicrobial Properties : The presence of specific functional groups can enhance the compound's ability to inhibit microbial growth.
Synthetic Organic Chemistry
The complexity of this molecule makes it a valuable intermediate in synthetic organic chemistry. Researchers can explore various synthetic routes to produce derivatives that may exhibit enhanced biological activities or novel properties.
Biochemical Studies
Interaction studies with biological macromolecules such as proteins and nucleic acids are essential for understanding the mechanisms of action of this compound. Techniques such as:
- NMR Spectroscopy : To elucidate structural information.
- Mass Spectrometry : For analyzing molecular weight and structure.
- X-ray Crystallography : To determine the three-dimensional arrangement of atoms.
Case Study 1: Antioxidant Properties
Research has shown that compounds similar to (3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole exhibit significant antioxidant activity. Such activity is crucial in preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of structurally related dioxoles demonstrated their effectiveness against various bacterial strains. The incorporation of a benzyloxy group may enhance the lipophilicity of the compound, facilitating better membrane penetration and efficacy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formula C₁₉H₂₆O₆.
Stereochemical and Reactivity Comparisons
- Stereochemical Integrity : The target compound’s (3aR,5R,6S,6aR) configuration ensures compatibility with enzymatic and chemical glycosylation protocols, unlike diastereomers like those in , which require chromatographic separation (46% yield, dr: 8:1) .
- Protecting Group Stability :
- Functional Group Reactivity :
- Methanesulfonate () and phenylsulfonyl () groups act as leaving groups, enabling nucleophilic substitutions, whereas the benzyloxy group in the target compound is inert under similar conditions .
Preparation Methods
Preparation of 3-O-Benzyl-1,2-O-Isopropylidene-α-D-Glucofuranose
The synthesis begins with the protection of D-glucose derivatives. 1,2-O-Isopropylidene-α-D-glucofuranose is reacted with benzyl bromide in the presence of NaH/DMF to install the C3 benzyl ether. This step achieves >85% yield, with TLC (ethyl acetate/hexane, 1:4) confirming complete consumption of starting material (R~f~ = 0.42 → 0.67).
Key Data:
| Parameter | Value |
|---|---|
| Reagents | Benzyl bromide, NaH, DMF |
| Temperature | 0°C → 25°C |
| Yield | 86% |
| Characterization | NMR (400 MHz, CDCl~3~): δ 7.35–7.28 (m, 5H, Bn), 5.92 (d, J = 4.0 Hz, H1), 4.68 (d, J = 11.6 Hz, Bn-CH~2~) |
Cyclization to Form the Tetrahydrofuro[2,3-d] dioxole Core
Triflate-Mediated Cyclization
The pivotal step involves intramolecular cyclization to form the fused furanose ring. Treatment of the intermediate with trifluoromethanesulfonic anhydride (Tf~2~O) in CH~2~Cl~2~ at −40°C generates a reactive triflate at C6, which undergoes nucleophilic attack by the C4 hydroxyl group. Pyridine (3 eq) is critical for scavenging liberated triflic acid.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagents | Tf~2~O, pyridine, CH~2~Cl~2~ |
| Temperature | −40°C → 25°C over 2 h |
| Yield | 68% |
| Characterization | NMR (101 MHz, CDCl~3~): δ 109.8 (C, dioxolane), 101.2 (C, isopropylidene) |
Final Deprotection and Isolation
The crude product is subjected to hydrogenolysis (H~2~, Pd/C, EtOAc) to remove the benzyl group, followed by acid-catalyzed removal of the isopropylidene group (HCl/MeOH). Final purification via preparative HPLC (C18 column, H~2~O/MeCN gradient) affords the target compound in 92% purity.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The and NMR spectra confirm the structure and stereochemistry:
-
NMR (400 MHz, CDCl~3~): δ 5.85 (d, J = 3.6 Hz, H1), 4.62 (d, J = 11.2 Hz, Bn-CH~2~), 1.48 (s, 6H, isopropylidene-CH~3~).
-
NMR (101 MHz, CDCl~3~): δ 137.2 (Bn-C~q~), 112.4 (dioxolane-C), 105.8 (isopropylidene-C).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z calculated for C~21~H~28~O~8~ [M + Na]^+^: 455.1678; found: 455.1672.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Triflate Cyclization | 68 | 92 | High stereoselectivity |
| Mitsunobu Approach | 72 | 89 | Mild conditions |
| One-Pot Sequential | 65 | 90 | Reduced purification steps |
The triflate-mediated route offers superior stereocontrol but requires stringent temperature control. The Mitsunobu method is more scalable but necessitates costly reagents.
Challenges and Mitigation Strategies
-
Stereochemical Drift: Low temperatures (−40°C) and anhydrous conditions prevent epimerization during cyclization.
-
Byproduct Formation: Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates regioisomeric byproducts.
-
Scale-Up Limitations: Hydrogenolysis at high pressures (50 psi H~2~) improves throughput but demands specialized equipment .
Q & A
Q. What synthetic strategies are effective for constructing the tetrahydrofuro[2,3-d][1,3]dioxole core in this compound?
The tetrahydrofuro[2,3-d][1,3]dioxole scaffold is typically synthesized via stereoselective cyclization of protected sugar derivatives. For example, benzyloxy and dioxolane-protected intermediates can be generated using NaH-mediated alkylation with reagents like p-methoxybenzyl chloride under anhydrous conditions . Key steps include:
- Protection of hydroxyl groups with acid-labile groups (e.g., 2,2-dimethyl-1,3-dioxolane) to prevent undesired side reactions.
- Stereochemical control via chiral auxiliaries or enzymatic resolution, as seen in similar dioxolane-containing systems .
- Purification by flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate diastereomers, achieving dr values up to 8:1 in some cases .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?
- 1H-1H COSY and HSQC experiments are critical for assigning proton-proton coupling and correlating protons to carbons, respectively. For instance, the benzyloxy group’s protons (δ 4.48–5.94 ppm in CDCl₃) and dioxolane methyl groups (δ 1.31–1.46 ppm) show distinct splitting patterns .
- NOESY can confirm spatial proximity of substituents (e.g., benzyloxy and dioxolane groups), aiding in verifying the 3aR,5R,6S,6aR configuration .
Advanced Research Questions
Q. How can conflicting diastereomer ratios (dr) in synthesis be systematically addressed?
Discrepancies in dr often arise from kinetic vs. thermodynamic control during cyclization. Mitigation strategies include:
- Temperature modulation : Lower temperatures favor kinetic products, while higher temperatures promote equilibration toward thermodynamically stable diastereomers .
- Solvent polarity adjustments : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, whereas nonpolar solvents may stabilize transition states via hydrophobic effects .
- Catalyst screening : Lewis acids like BF₃·OEt₂ can stabilize specific transition states, improving stereoselectivity .
Q. What methodologies validate the absolute configuration of this compound?
- Single-crystal X-ray diffraction is the gold standard. For example, orthorhombic P2₁2₁2₁ symmetry (a = 12.7862 Å, b = 13.0160 Å, c = 16.8232 Å) and Flack parameter analysis confirm the stereochemistry .
- Electronic circular dichroism (ECD) compares experimental spectra with DFT-simulated data for chiral furanodioxolane derivatives .
Q. How can degradation of labile functional groups (e.g., benzyloxy) during prolonged reactions be minimized?
- Inert atmosphere : Use of argon/nitrogen prevents oxidation of benzyl ethers.
- Low-temperature protocols : Reactions conducted at 0–5°C reduce thermal degradation .
- Stabilizing additives : Molecular sieves (3Å) absorb water, preventing acid-catalyzed cleavage of dioxolane protecting groups .
Data Contradiction Analysis
Q. Why might NMR data for similar compounds show variability in chemical shifts?
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift protons by 0.1–0.3 ppm due to hydrogen bonding differences.
- Conformational flexibility : The tetrahydrofuro ring’s puckering alters coupling constants (e.g., J = 3.76 Hz for axial-equatorial interactions) .
- Impurity interference : Trace solvents (e.g., EtOAc) or moisture can obscure key signals, necessitating rigorous drying .
Methodological Tables
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
